molecular formula C28H36N2O4 B11638072 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11638072
M. Wt: 464.6 g/mol
InChI Key: YWIUYPSVCCURPG-SHHOIMCASA-N
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Description

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, various aromatic groups, and a diethylaminoethyl side chain

Preparation Methods

The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrolidone ring and the introduction of the various substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and other advanced techniques to optimize efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other pyrrolidone derivatives and compounds with diethylaminoethyl side chains. Compared to these compounds, 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-5-(4-METHYLPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C28H36N2O4

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O4/c1-6-17-34-23-14-13-22(18-20(23)5)26(31)24-25(21-11-9-19(4)10-12-21)30(28(33)27(24)32)16-15-29(7-2)8-3/h9-14,18,25,31H,6-8,15-17H2,1-5H3/b26-24+

InChI Key

YWIUYPSVCCURPG-SHHOIMCASA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)C)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=C(C=C3)C)O)C

Origin of Product

United States

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